molecular formula C10H14N2O3 B1479332 2-(4-butyl-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 2098085-87-9

2-(4-butyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1479332
CAS No.: 2098085-87-9
M. Wt: 210.23 g/mol
InChI Key: QJJUDISOODMEEJ-UHFFFAOYSA-N
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Description

2-(4-butyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methods and Structural Features : Recent studies have developed methods for synthesizing related pyrimidine derivatives and analyzing their structural characteristics. One study focused on the reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, leading to the formation of complex compounds with potential application in material science and catalysis (Gubanova et al., 2020). Another investigation described the synthesis and structure of a palladium(II) chloro complex with a related pyrimidine derivative, suggesting its utility in coordination chemistry and potentially catalytic processes (Golubyatnikova et al., 2019).

Biological and Pharmacological Applications

  • Antitumor Agents : A study presented the design, synthesis, and biological evaluation of 6-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors with potential antitumor activity, showcasing the therapeutic applications of pyrimidine derivatives in cancer treatment (Liu et al., 2016).
  • Antibacterial and Anti-inflammatory Properties : Research on pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation highlighted their insecticidal and antibacterial potential, indicating the broad spectrum of biological activities associated with these compounds (Deohate & Palaspagar, 2020).
  • Hypolipidemic Activity : Novel 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives were synthesized and evaluated for their in vivo hypolipidemic activity, suggesting potential applications in managing hyperlipidemia (Mokale et al., 2012).

Advanced Material Science Applications

  • Electrochemical Studies and Material Applications : The synthesis and detailed characterization of a new ferrocenyl uracil peptide nucleic acid monomer, which could have implications for electrochemical sensors and material science, further demonstrate the versatility of pyrimidine derivatives in scientific research (Gasser et al., 2006).

Properties

IUPAC Name

2-(4-butyl-6-oxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-3-4-8-5-9(13)12(7-11-8)6-10(14)15/h5,7H,2-4,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJUDISOODMEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)N(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-butyl-6-oxopyrimidin-1(6H)-yl)acetic acid
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2-(4-butyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.